2-Ethoxy-4-nitrophenol

Catalog No.
S1892421
CAS No.
40130-25-4
M.F
C8H9NO4
M. Wt
183.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-4-nitrophenol

CAS Number

40130-25-4

Product Name

2-Ethoxy-4-nitrophenol

IUPAC Name

2-ethoxy-4-nitrophenol

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

InChI

InChI=1S/C8H9NO4/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5,10H,2H2,1H3

InChI Key

GIHYKBDWFSOKNN-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])O

Intermediate for Decoquinate Synthesis

One of the primary research applications of 2-ethoxy-4-nitrophenol is as an intermediate in the synthesis of decoquinate []. Decoquinate is an anticoccidial drug used in veterinary medicine to prevent coccidiosis, a parasitic disease affecting poultry. Studies have focused on optimizing the synthesis process of 2-ethoxy-4-nitrophenol, as it directly impacts the overall yield of decoquinate []. This optimization involves finding the most efficient reaction conditions, catalysts, and minimizing byproducts to improve the final amount of decoquinate produced.

2-Ethoxy-4-nitrophenol is an organic compound with the molecular formula C₈H₉NO₄. It features a nitro group (-NO₂) and an ethoxy group (-OCH₂CH₃) attached to a phenolic structure. This compound is characterized by its light yellow color and aromatic properties, making it a notable member of the nitrophenol family. Its structure can be represented as follows:

text
O ||C₆H₄ - N - O - CH₂ - CH₃ | OH

The presence of both the nitro and ethoxy groups influences its chemical reactivity, solubility, and biological activity.

Typical of phenolic compounds. Key reactions include:

  • Nitration: Further nitration can occur at the aromatic ring, leading to the formation of more complex nitrophenolic compounds.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties significantly.
  • Esterification: The hydroxyl group can react with acids to form esters, which may enhance its solubility or modify its biological activity.

The compound's reactivity is influenced by the electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group.

2-Ethoxy-4-nitrophenol exhibits various biological activities, including:

  • Antimicrobial Properties: Studies indicate that it has potential antimicrobial effects against certain bacterial strains, making it a candidate for further pharmacological exploration.
  • Toxicity: While less toxic than some related compounds like 4-nitrophenol, it still poses health risks upon exposure, including respiratory distress and neurotoxicity in higher doses .

The compound's unique structure contributes to its distinct biological profile compared to other nitrophenols.

Several synthesis methods for 2-Ethoxy-4-nitrophenol have been documented:

  • Nitration of 2-Ethoxyphenol: This is the most common method, where 2-ethoxyphenol is treated with a nitrating agent (such as nitric acid) under controlled conditions .
  • Electrophilic Substitution: Utilizing electrophilic aromatic substitution techniques can yield 2-ethoxy-4-nitrophenol from simpler phenolic precursors.
  • Oxidative Nitration: This involves using oxidizing agents in combination with nitrating agents to facilitate the reaction under milder conditions.

Each method varies in yield and purity, requiring optimization for industrial applications.

2-NitrophenolC₆H₅NO₃Lacks ethoxy group; more toxicPesticides, dyes3-NitrophenolC₆H₅NO₃Meta position substitution; used as an indicatorDyes, pharmaceuticals4-NitrophenolC₆H₅NO₃Para position substitution; widely studiedPharmaceuticals, industrial uses2-EthoxyphenolC₈H₁₀O₂Lacks nitro group; less reactiveSolvent, chemical intermediate

2-Ethoxy-4-nitrophenol's unique combination of an ethoxy group and a nitro group distinguishes it from these similar compounds, influencing its reactivity and applications in various fields.

Research on interaction studies involving 2-Ethoxy-4-nitrophenol indicates that it may interact with various biological systems:

  • Metabolic Pathways: It undergoes metabolic transformations similar to other nitrophenols, primarily through conjugation with glucuronic acid and sulfate .
  • Genotoxicity Testing: Limited studies suggest that while it does not exhibit strong mutagenic properties, further testing is necessary to fully understand its genotoxic potential in eukaryotic systems.

These interactions highlight its relevance in both toxicology and pharmacology.

XLogP3

2.4

Other CAS

40130-25-4

Wikipedia

Phenol, 2-ethoxy-4-nitro-

General Manufacturing Information

Phenol, 2-ethoxy-4-nitro-: INACTIVE

Dates

Modify: 2023-07-21

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